5-Nitroindoline

Catalog No.
S702960
CAS No.
32692-19-6
M.F
C8H8N2O2
M. Wt
164.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitroindoline

CAS Number

32692-19-6

Product Name

5-Nitroindoline

IUPAC Name

5-nitro-2,3-dihydro-1H-indole

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C8H8N2O2/c11-10(12)7-1-2-8-6(5-7)3-4-9-8/h1-2,5,9H,3-4H2

InChI Key

WJQWYAJTPPYORB-UHFFFAOYSA-N

SMILES

C1CNC2=C1C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CNC2=C1C=C(C=C2)[N+](=O)[O-]

Nucleic Acid Research

  • Universal Base in Oligonucleotides: 5-Nitroindoline acts as a "universal base" in oligonucleotides, meaning it can pair with any of the four standard DNA bases (Adenine, Guanine, Cytosine, and Thymine) []. This property allows researchers to design probes that target specific regions of DNA or RNA with high efficiency, regardless of the specific sequence at those locations. This is particularly useful in studies of diverse microbial species or when the exact sequence is unknown [].
  • Labeling and Detection of Nucleic Acids: 5-Nitroindoline can be incorporated into the structure of DNA probes, enabling their detection through specific antibodies. This method provides a sensitive and reliable way to study protein-DNA interactions and analyze DNA samples [].

Organic Synthesis

5-Nitroindoline serves as a valuable intermediate in the synthesis of various organic compounds []. Its presence offers a versatile building block for constructing complex molecules with diverse functionalities.

Materials Science

Preliminary research suggests that 5-Nitroindoline may have applications in developing high-performance materials []. However, this field is still under exploration, and more research is needed to fully understand its potential and specific uses.

5-Nitroindoline is a heterocyclic aromatic organic compound with the chemical formula C₈H₆N₂O₂. It is a derivative of indole, a molecule found in many biologically important molecules like tryptophan and serotonin. The nitro group (NO₂) is attached to the fifth carbon atom of the indole ring [].

5-Nitroindoline has gained significance in scientific research due to its unique properties, particularly in the field of nucleic acid research [].


Molecular Structure Analysis

The key feature of 5-Nitroindoline's structure is the indole ring system. This five-membered nitrogen-containing aromatic ring is responsible for the molecule's aromatic character and stability []. The nitro group attached at the fifth position introduces an electron-withdrawing effect, influencing the molecule's reactivity.

Here are some notable aspects of its structure:

  • Planar structure: The indole ring system and the nitro group are coplanar, allowing for efficient conjugation and contributing to the molecule's aromatic character [].
  • Dipole moment: The electron-withdrawing nitro group creates a permanent dipole moment in the molecule, influencing its interactions with other molecules [].

Chemical Reactions Analysis

  • Synthesis: The synthesis pathway for 5-Nitroindoline is not widely reported in scientific literature.
  • Decomposition: As with most organic molecules, 5-Nitroindoline is likely to decompose at high temperatures, releasing gaseous products like carbon dioxide, nitrogen oxides, and water vapor.
  • Substitution reactions: The nitro group might be susceptible to nucleophilic substitution reactions under specific conditions, potentially leading to modified derivatives of 5-Nitroindoline [].

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of aromatic rings and the polar nitro group [].
  • Melting point and boiling point: Expected to be relatively high due to the aromatic character and the presence of hydrogen bonding potential with the nitro group [].
  • Solubility: Solubility might be moderate in polar organic solvents like dimethyl sulfoxide (DMSO) due to the presence of the polar nitro group. Solubility in water is likely to be low due to the hydrophobic nature of the aromatic ring system [].

The primary application of 5-Nitroindoline lies in its role as a universal base in nucleic acid research []. Unlike the standard DNA bases (adenine, guanine, cytosine, and thymine), 5-Nitroindoline does not form specific hydrogen bonds with other bases. Instead, it interacts through non-specific stacking interactions with neighboring bases in the DNA strand []. This property allows for the incorporation of 5-Nitroindoline at any position in the DNA sequence during polymerase chain reaction (PCR), leading to random mutagenesis [].

XLogP3

2.1

LogP

2.07 (LogP)

Melting Point

93.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32692-19-6

Wikipedia

5-Nitroindoline

Dates

Modify: 2023-08-15

Explore Compound Types